4-(4-Hydroxybutoxy)benzoic acid
Overview
Description
4-(4-Hydroxybutoxy)benzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potentiometric Titration Using Neural Networks : Hydroxylated benzoic acids, including 4-hydroxybenzoic acid derivatives, were titrated potentiometrically using artificial neural networks for data treatment, indicating potential applications in analytical chemistry and process optimization (Aktaş & Yaşar, 2004).
Drug Industry Applications : Benzoic acid derivatives like 2-(4-hydroxyphenylazo) benzoic acid have biological properties such as antifungal and antimicrobial, indicating their relevance in the drug industry (Dikmen, 2021).
Organometallic Compounds in Cancer Research : The study of organometallic compounds, including those derived from benzoic acid, in cancer research, has shown mixed results, suggesting the need for further exploration in this area (Ashraf et al., 2017).
Polyaniline Doping : Benzoic acid and its derivatives, including hydroxylated benzoic acids, have been used as dopants for polyaniline, indicating applications in materials science and electronics (Amarnath & Palaniappan, 2005).
Biosensor Development : Hydroxylated benzoic acids, such as 4-hydroxybenzoic acid, are used in the development of biosensors for detecting various substances, showing applications in biotechnology and environmental monitoring (Castaño-Cerezo et al., 2020).
Toxicity Assessment : Studies on the toxicity of benzoic acid derivatives, including hydroxylated forms, are crucial for assessing their safety in various applications, including pharmaceuticals and food additives (Gorokhova et al., 2020).
Fungal Metabolism Research : Understanding the metabolism of benzoic acid derivatives in fungi like Aspergillus niger provides insights into microbial degradation processes and potential biotechnological applications (Lubbers et al., 2019).
Properties
IUPAC Name |
4-(4-hydroxybutoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHIISQSLMSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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